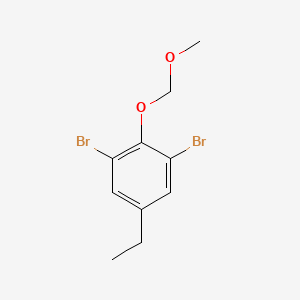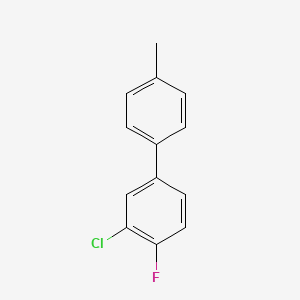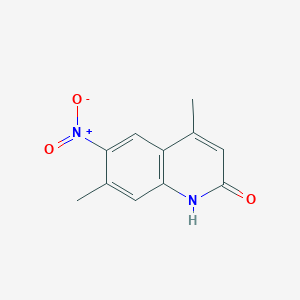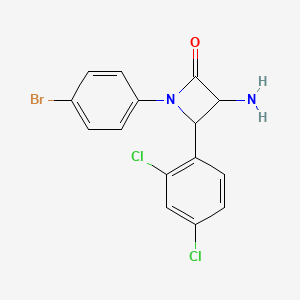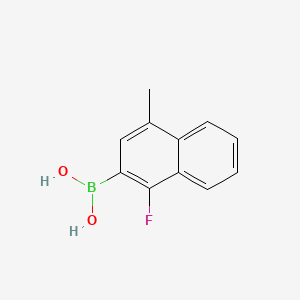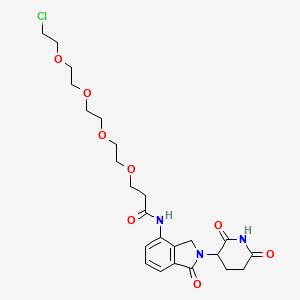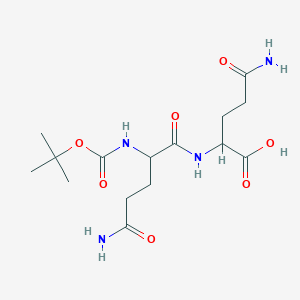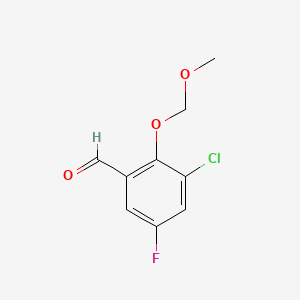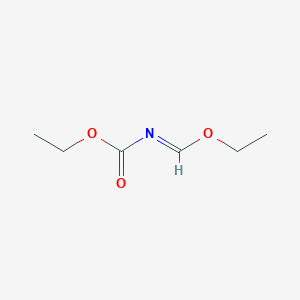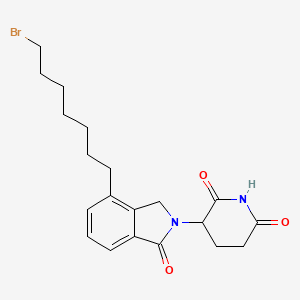
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluoro group at the first position and a trichlorophenyl group at the eighth position of the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene typically involves the reaction of naphthalene with appropriate fluorinating and chlorinating agents. One common method includes the use of Selectfluor as a fluorinating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of the fluoro and trichlorophenyl groups at the desired positions on the naphthalene ring .
Industrial production methods for this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and trichlorophenyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene include other fluorinated naphthalene derivatives and trichlorophenyl-substituted naphthalenes These compounds share some structural similarities but may differ in their chemical properties and applications
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications across various fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research.
Eigenschaften
Molekularformel |
C16H8Cl3F |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-fluoro-8-(2,4,6-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-10-7-12(18)16(13(19)8-10)11-5-1-3-9-4-2-6-14(20)15(9)11/h1-8H |
InChI-Schlüssel |
GZJCTPOGGCLILU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=C(C=C(C=C3Cl)Cl)Cl)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)
